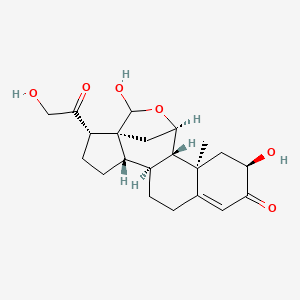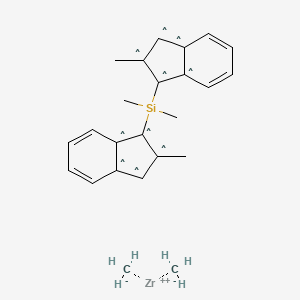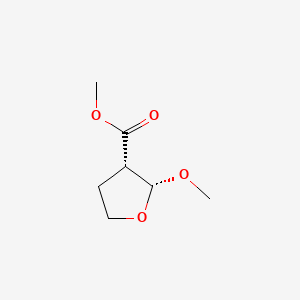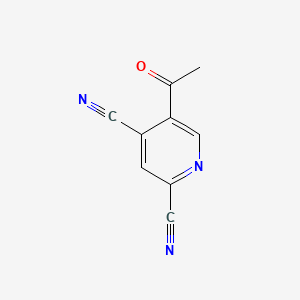
5-Acetylpyridine-2,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetylpyridine-2,4-dicarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an acetyl group at the 5-position and two cyano groups at the 2- and 4-positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylpyridine-2,4-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of malononitrile with acetylpyridine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
5-Acetylpyridine-2,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The cyano groups can undergo nucleophilic substitution reactions with amines to form aminopyridine derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Primary or secondary amines in the presence of a base such as triethylamine
Major Products Formed
Oxidation: 5-Carboxypyridine-2,4-dicarbonitrile.
Reduction: 5-Acetylpyridine-2,4-diamine.
Substitution: 5-Acetylpyridine-2,4-diaminopyridine
科学研究应用
5-Acetylpyridine-2,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
作用机制
The mechanism of action of 5-Acetylpyridine-2,4-dicarbonitrile in biological systems involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially inhibiting their activity. The acetyl group may also enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
相似化合物的比较
Similar Compounds
2-Acetylpyridine-3,5-dicarbonitrile: Similar structure but with cyano groups at different positions.
5-Acetylpyridine-2,6-dicarbonitrile: Similar structure but with cyano groups at the 2- and 6-positions.
2,4-Dicyanopyridine: Lacks the acetyl group but has cyano groups at the 2- and 4-positions
Uniqueness
5-Acetylpyridine-2,4-dicarbonitrile is unique due to the specific positioning of the acetyl and cyano groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in materials science and medicinal chemistry .
属性
CAS 编号 |
143427-68-3 |
|---|---|
分子式 |
C9H5N3O |
分子量 |
171.159 |
IUPAC 名称 |
5-acetylpyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C9H5N3O/c1-6(13)9-5-12-8(4-11)2-7(9)3-10/h2,5H,1H3 |
InChI 键 |
AANPKTSCYBOQPR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=C(C=C1C#N)C#N |
同义词 |
2,4-Pyridinedicarbonitrile, 53-acetyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


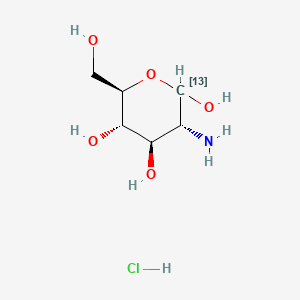

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B582651.png)
![2,5-Methanocyclopenta[b]pyrrole](/img/structure/B582652.png)
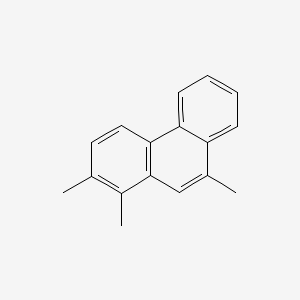
![[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium](/img/structure/B582656.png)

